6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester
CAS No.: 2179038-52-7
Cat. No.: VC11665791
Molecular Formula: C10H10BrFO4
Molecular Weight: 293.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2179038-52-7 |
|---|---|
| Molecular Formula | C10H10BrFO4 |
| Molecular Weight | 293.09 g/mol |
| IUPAC Name | methyl 6-bromo-2-fluoro-3-(methoxymethoxy)benzoate |
| Standard InChI | InChI=1S/C10H10BrFO4/c1-14-5-16-7-4-3-6(11)8(9(7)12)10(13)15-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | LWEWKTUOUOXFMV-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F |
| Canonical SMILES | COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, methyl 6-bromo-2-fluoro-3-(methoxymethoxy)benzoate, reflects its substitution pattern on the benzoic acid backbone . Key features include:
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Bromine at position 6, enabling nucleophilic substitution or cross-coupling reactions.
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Fluorine at position 2, influencing electronic properties and metabolic stability.
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Methoxymethoxy (-OCH₂OCH₃) at position 3, enhancing solubility and steric bulk.
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Methyl ester at the carboxyl group, facilitating later hydrolysis to the free acid.
The SMILES notation COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F and InChIKey LWEWKTUOUOXFMV-UHFFFAOYSA-N provide unambiguous identifiers for databases .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrFO₄ | |
| Molecular Weight | 293.09 g/mol | |
| CAS Number | 2179038-52-7 | |
| SMILES | COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F |
Synthesis and Reaction Pathways
Table 2: Proposed Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Etherification | Methoxymethyl chloride, base | Introduce -OCH₂OCH₃ group |
| Bromination | NBS, AIBN, chlorobenzene, 70–100°C | Radical bromination at C6 |
| Esterification | Methanol, H₂SO₄, reflux | Convert -COOH to -COOCH₃ |
Physicochemical Properties and Characterization
Spectral Data and Crystallography
Although crystallographic data for this specific compound are unavailable, related brominated benzoates exhibit monoclinic crystal systems with hydrogen-bonded dimers . Spectroscopic techniques such as NMR and IR would reveal:
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¹H NMR: Signals for methoxymethoxy (-OCH₂OCH₃) at δ 3.3–3.5 ppm and methyl ester (-COOCH₃) at δ 3.7–3.9 ppm.
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¹³C NMR: Carboxyl carbon at δ 165–170 ppm, aromatic carbons at δ 110–160 ppm.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s bromine and ester groups make it a precursor for:
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Suzuki-Miyaura couplings: Substituting bromine with aryl/heteroaryl groups.
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Hydrolysis: Generating the free acid for further amidation or salt formation.
VulcanChem notes its utility in constructing complex molecules, though specific drug candidates remain undisclosed.
Comparative Analysis with Related Compounds
Structural Analogues
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Methyl 6-bromo-2-fluoro-3-methoxybenzoate: Replacing methoxymethoxy with methoxy reduces steric hindrance, altering reactivity.
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3-Bromo-2-fluoro-6-methylbenzoic acid: Lacking the ester and methoxymethoxy groups, this analogue highlights the impact of functional groups on solubility.
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